molecular formula C16H11BrO3 B12694896 3-(2-Bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one CAS No. 70460-64-9

3-(2-Bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one

Cat. No.: B12694896
CAS No.: 70460-64-9
M. Wt: 331.16 g/mol
InChI Key: YQQOAUFAXVLCII-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. It is characterized by the presence of a bromophenyl group, a hydroxyl group, and a chromenone structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the following steps:

    Hydroxylation: The addition of a hydroxyl group to the chromenone structure.

    Cyclization: Formation of the chromenone ring through intramolecular reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

3-(2-Bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in oxidative stress and inflammation. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one
  • 3-(2-Fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one
  • 3-(2-Iodophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one

Uniqueness

3-(2-Bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound versatile for different applications.

Properties

CAS No.

70460-64-9

Molecular Formula

C16H11BrO3

Molecular Weight

331.16 g/mol

IUPAC Name

3-(2-bromophenyl)-7-hydroxy-2-methylchromen-4-one

InChI

InChI=1S/C16H11BrO3/c1-9-15(11-4-2-3-5-13(11)17)16(19)12-7-6-10(18)8-14(12)20-9/h2-8,18H,1H3

InChI Key

YQQOAUFAXVLCII-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=CC=C3Br

Origin of Product

United States

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